

Application Notes and Protocols for N-Oxalylglycine in Chromatin Modification Studies

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Compound of Interest

Compound Name: *N*-Oxalylglycine

Cat. No.: B139260

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oxalylglycine (NOG) is a structural and functional analog of α -ketoglutarate (also known as 2-oxoglutarate or 2-OG).[1][2] It acts as a competitive inhibitor of Fe(II)/2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes involved in various biological processes, including histone demethylation, DNA modification, and hypoxia signaling.[1][3][4] Due to its ability to broadly inhibit these enzymes, NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), are invaluable chemical tools for studying epigenetic regulation and have applications in drug development.[5][6]

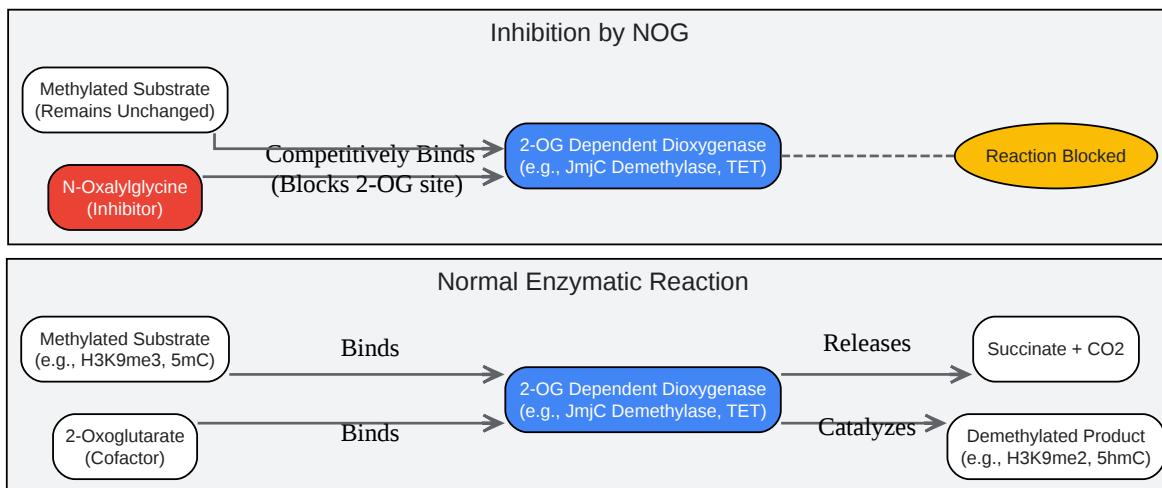
Mechanism of Action

2-OG-dependent dioxygenases couple the oxidative decarboxylation of 2-OG to succinate and CO₂ with the oxidation (typically hydroxylation) of a prime substrate.[4] This enzyme family includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases, both central to chromatin modification.[6][7][8]

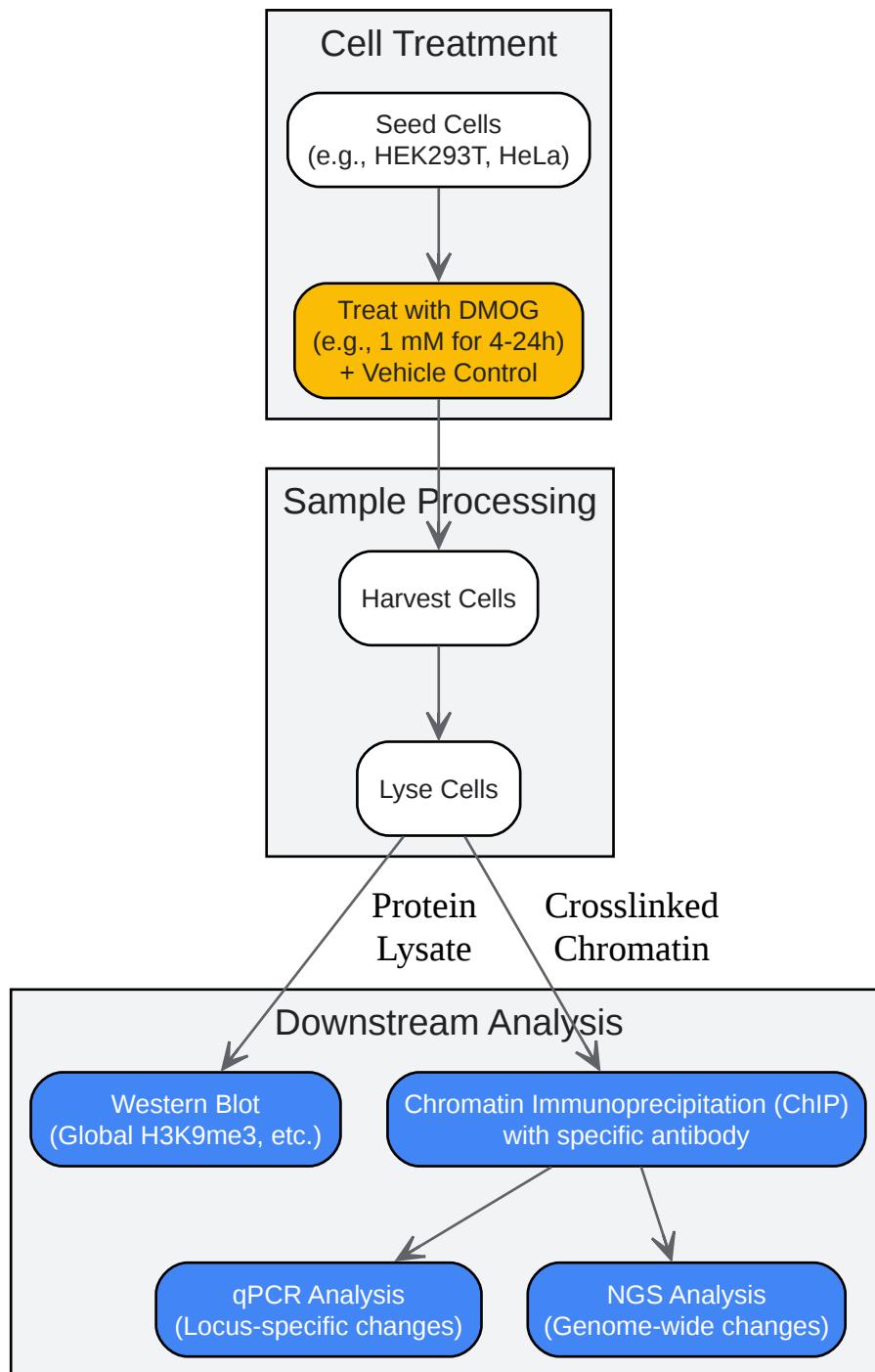
N-Oxalylglycine competitively inhibits these enzymes by binding to the 2-OG binding site in the catalytic domain, chelating the active site Fe(II) ion but failing to support the oxidative reaction.[9] This leads to a global increase in histone and DNA methylation levels by preventing

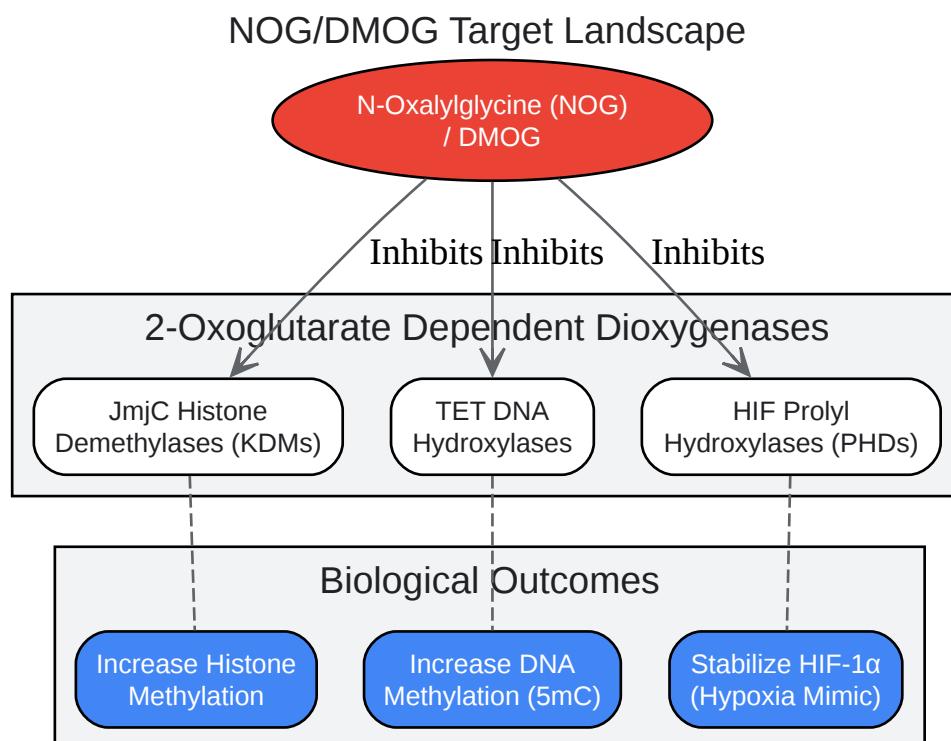
their removal. Its cell-permeable ester derivative, DMOG, is widely used in cellular assays; once inside the cell, it is rapidly hydrolyzed to NOG.[5][6]

Mechanism of N-Oxalylglycine (NOG) Inhibition



Experimental Workflow for Cellular Studies





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